alpha-Glucose-1-phosphate dipotassium dihydrate

Crystallography Solid-State Chemistry Structural Biology

Choose the dipotassium salt dihydrate for superior freeze-drying performance: unlike sodium, potassium phosphates exhibit no devitrification, ensuring intact cake structure and rapid reconstitution in diagnostic kits. BioXtra grade (≥99% HPLC, glucose/starch-free) guarantees accurate K_m values in phosphoglucomutase (EC 5.4.2.2) assays by eliminating NADPH background. Defined potassium content (20.4-26.1% K by ICP) enables precise ionic strength control. Verify anhydrous-basis purity to avoid ~10% substrate overestimation. Request a bulk quote today.

Molecular Formula C6H15K2O11P
Molecular Weight 372.35 g/mol
CAS No. 5996-14-5
Cat. No. B1224819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Glucose-1-phosphate dipotassium dihydrate
CAS5996-14-5
Synonymsalpha-D-glucopyranose 1-phosphate
Molecular FormulaC6H15K2O11P
Molecular Weight372.35 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
InChIInChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4+,5-,6-;;;;/m1..../s1
InChIKeyJXLMWHHJPUWTEV-QMKHLHGBSA-L
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Glucose-1-Phosphate Dipotassium Dihydrate (CAS 5996-14-5): Cori Ester for High-Purity Enzymatic Research


alpha-Glucose-1-phosphate dipotassium dihydrate (CAS 5996-14-5), also known as Cori ester dipotassium salt, is the α-anomeric form of glucose phosphorylated at the C1 position. As the dipotassium salt dihydrate, it is a white crystalline powder with the molecular formula C₆H₁₁K₂O₉P·2H₂O and a molecular weight of 372.35 g/mol . The compound serves as a critical substrate for phosphoglucomutase (EC 5.4.2.2), which catalyzes its reversible conversion to glucose-6-phosphate, and for α-D-glucose-1-phosphate cytidylyltransferase, which converts it to CDP-glucose in the biosynthesis of deoxysugars . Commercially, the compound is available in a purity range from ≥95% to ≥99% (HPLC, NT) depending on the supplier and grade . Key physicochemical properties include high aqueous solubility (0.1 g/mL in H₂O, forming a clear colorless solution), a melting point of 209°C with decomposition, and specific optical rotation [α]ᴅ²⁰ of approximately +78° [1].

Why Alpha-Glucose-1-Phosphate Dipotassium Dihydrate Cannot Be Interchanged with Its Disodium Salt or Lower Purity Grades


Substituting alpha-glucose-1-phosphate dipotassium dihydrate with alternative salt forms (e.g., disodium salt) or lower purity grades introduces material risks to experimental reproducibility and product performance. Crystallographic evidence demonstrates that the potassium and sodium salts adopt different solid-state conformations, which directly affects molecular packing, solubility kinetics, and freeze-drying behavior [1]. In freeze-concentrated aqueous systems, potassium phosphates exhibit lower glass transition temperatures (Tg′) and serve as better plasticizers than sodium phosphates, with potassium-containing systems showing no devitrification whereas sodium phosphates undergo crystallization [2]. Furthermore, lower purity grades lack the rigorous impurity specifications—such as the near-absence of free glucose and starch found in BioXtra-grade material—that are essential for quantitative enzyme kinetics and diagnostic assays where trace contaminants can introduce systematic errors .

Alpha-Glucose-1-Phosphate Dipotassium Dihydrate: Quantitative Differentiation from Analogs and Alternatives


Crystallographic Conformational Divergence: Potassium vs. Sodium Salt of Glucose-1-Phosphate

The dipotassium salt of glucose-1-phosphate adopts a fundamentally different solid-state conformation than its disodium counterpart. X-ray crystallographic analysis by Narendra et al. (1984) established that glucose 1-phosphate exhibits distinct molecular conformations when crystallized as the potassium salt compared to the sodium salt [1]. This conformational divergence arises from differences in cation coordination geometry and hydrogen-bonding networks within the crystal lattice. The observation is not merely academic: differing solid-state packing directly influences dissolution kinetics, hygroscopic behavior, and long-term physical stability under storage conditions.

Crystallography Solid-State Chemistry Structural Biology

Superior Glass-Forming and Anti-Devitrification Properties of Potassium vs. Sodium Phosphate Systems

In freeze-concentrated aqueous sugar-phosphate systems, the potassium salt form demonstrates significantly different thermal behavior compared to sodium phosphate analogs. Harnkarnsujarit et al. (2014) employed differential scanning calorimetry (DSC) to evaluate glucose-phosphate mixtures and found that sugar-potassium phosphate systems exhibit a lower maximum glass transition temperature (Tg′) at a lower phosphate ratio than sugar-sodium phosphate systems. More critically, sodium phosphate-containing formulations (Na₃PO₄ and Na₄P₂O₇) exhibited devitrification—spontaneous crystallization upon warming—whereas potassium phosphate systems showed no devitrification [1]. Potassium ions are dynamically restricted by sugar molecules, preventing the molecular reorganization required for crystallization.

Freeze-Drying Lyophilization Formulation Science Differential Scanning Calorimetry

Rigorous Impurity Control in BioXtra Grade: Freedom from Glucose and Starch Contaminants

The BioXtra grade of alpha-glucose-1-phosphate dipotassium dihydrate (Sigma-Aldrich Product G6750) is specified as 'essentially free' of glucose and starch impurities, with an assay of ≥99% by HPLC [1]. In contrast, standard commercial grades typically range from 95% to 98% purity without explicit impurity profiling or specification of free glucose/starch content . Trace free glucose is a particularly problematic contaminant in coupled enzyme assays employing glucose-6-phosphate dehydrogenase, as it introduces background signal and compromises the accuracy of initial rate determinations in phosphoglucomutase kinetics.

Enzyme Kinetics Analytical Biochemistry Quality Control

Defined Potassium Content: Trace Metal Specification by ICP Enables Cation-Sensitive Assay Reproducibility

The BioXtra grade of alpha-glucose-1-phosphate dipotassium dihydrate provides a quantitative specification for potassium content: 20.4-26.1% K as determined by inductively coupled plasma (ICP) analysis . Standard commercial grades do not typically provide cation quantification, with specifications limited to total purity percentage without metal analysis. For enzymes that are modulated by monovalent cations—including certain isoforms of phosphoglucomutase that exhibit K⁺-dependent activity modulation—knowing the precise potassium contribution from the substrate is essential for maintaining consistent ionic strength and cation concentrations across experiments.

Enzymology Metal-Dependent Enzymes Analytical Chemistry

Thermal Plasticization Advantage: Potassium Ion as Superior Plasticizer in Sugar-Phosphate Glasses

Comparative DSC analysis of sugar-phosphate aqueous systems by Harnkarnsujarit et al. (2014) established that potassium phosphates exhibit lower glass transition temperatures (Tg′) than sodium phosphates at equivalent phosphate ratios, with the Tg′ of potassium systems dropping more sharply at high phosphate ratios [1]. This lower Tg′ indicates that potassium ions function as more effective plasticizers than sodium ions in sugar-phosphate matrices. Plasticization reduces the rigidity of the freeze-concentrated amorphous phase, facilitating more complete water removal during secondary drying and yielding lyophilized cakes with improved reconstitution characteristics.

Freeze-Drying Amorphous Solid Dispersion Glass Transition

Enzymatic Purity Specification: Anhydrous-Basis Assay for Accurate Stoichiometry in Quantitative Biochemistry

Certain commercial specifications for alpha-glucose-1-phosphate dipotassium dihydrate report purity on an anhydrous basis, with ≥97% determined by enzymatic assay . This is a critical distinction from standard purity specifications (e.g., 95% or 98%) reported without an anhydrous basis correction. Since the compound is a dihydrate with a theoretical water content of approximately 9.7% by weight, purity stated without correction for hydration water can be misleading: a 98% purity value on an 'as-is' basis may correspond to significantly lower active substrate content when water of crystallization is accounted for.

Enzyme Assay Stoichiometry Analytical Method Validation

Alpha-Glucose-1-Phosphate Dipotassium Dihydrate: Application Scenarios Driven by Quantitative Differentiation


Phosphoglucomutase Kinetics and Coupled Enzyme Assays Requiring High-Fidelity Substrate

For researchers conducting quantitative phosphoglucomutase (EC 5.4.2.2) kinetic studies, alpha-glucose-1-phosphate dipotassium dihydrate of BioXtra grade (≥99% HPLC, essentially free of glucose and starch) provides the requisite substrate purity to eliminate systematic background interference. The defined potassium content specification (20.4-26.1% K by ICP) enables precise control of reaction ionic conditions . The absence of free glucose contaminants is essential when employing glucose-6-phosphate dehydrogenase in coupled assay formats, as even trace glucose generates spurious NADPH formation that compromises initial velocity measurements and K_m determinations .

Lyophilized Diagnostic Kit Formulation and Freeze-Dried Reagent Manufacturing

In the development of freeze-dried diagnostic kits containing glucose-1-phosphate as a substrate, the potassium salt form offers demonstrable formulation advantages over the disodium salt alternative. Potassium phosphate systems exhibit no devitrification during freeze-drying cycles, whereas sodium phosphate formulations are prone to crystallization that disrupts cake structure and impairs reconstitution [1]. Additionally, potassium ions function as superior plasticizers in sugar-phosphate glasses, yielding lower Tg′ values that facilitate more complete water removal during secondary drying and produce lyophilized cakes with improved stability and reconstitution performance [1].

Solid-State Characterization and Crystallography of Sugar Phosphate Derivatives

For crystallographers and solid-state chemists investigating the structural biology of phosphorylated sugars, the dipotassium salt provides a distinct conformational state that cannot be replicated by the disodium salt. The crystallographic divergence between potassium and sodium salt forms, as established by Narendra et al. (1984), means that selection of the counterion directly determines the molecular packing and hydrogen-bonding network observed in single-crystal X-ray diffraction studies [2]. This is particularly relevant for studies correlating solid-state structure with dissolution behavior or for co-crystallization efforts with potassium-dependent enzymes.

Precision Stock Solution Preparation for Stoichiometric Enzymology

For enzymologists requiring accurate substrate concentration calculations, grades of alpha-glucose-1-phosphate dipotassium dihydrate specified on an anhydrous basis (≥97% by enzymatic assay, anhydrous) provide unambiguous active content information . Since the compound exists as a dihydrate with approximately 9.7% water of crystallization, purity stated without the 'anhydrous basis' qualifier can lead to systematic overestimation of active substrate concentration by up to ~10%. Accurate stoichiometry is essential for K_m determination, inhibition studies, and any experiment where substrate concentration must be precisely known.

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